molecular formula C7H9ClN2O B2919448 (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol CAS No. 2413937-60-5

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol

Cat. No. B2919448
CAS RN: 2413937-60-5
M. Wt: 172.61
InChI Key: YOWHQSQRSUEALO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, molecular weight, structural formula, and CAS number. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and pH may also be studied .

Scientific Research Applications

Methanol and Halogen Bond Interactions

Research on the interaction between methanol (CH3OH) and carbon tetrachloride (CCl4) elucidates the competition between hydrogen and halogen bonds in molecular complexes. This study provides insights into how methanol participates in complex molecular interactions, which could be relevant when considering the reactivity and applications of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol in various chemical environments (Pal et al., 2020).

Methanol in Catalysis

Another study discusses the use of rare earth elements in methanol synthesis catalysis, highlighting the potential for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol to be involved in or affected by catalytic processes, especially those related to the synthesis of methanol and its derivatives (Richard & Fan, 2018).

Enzymatic Methanol Detoxification

Research on Drosophila melanogaster, a fruit fly species, has shown that several enzymes are involved in methanol detoxification. This study might inform biotechnological applications or toxicity considerations for compounds like (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Wang et al., 2013).

Catalytic Applications

A study on a tris(triazolyl)methanol-Cu(I) structure as a catalyst for Huisgen 1,3-dipolar cycloadditions may provide insights into the catalytic potential of triazolylmethanol derivatives, which could be extrapolated to (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Ozcubukcu et al., 2009).

Chiral Separation Techniques

The development of a chiral HPLC method for a novel triazole antitubercular compound demonstrates the importance of chiral separation in pharmaceutical applications. This could be relevant for the separation of enantiomers or chiral studies involving (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Shekar et al., 2014).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves determining the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to safely handle, store, and dispose of the compound .

Future Directions

Future directions could involve exploring new synthesis methods, finding new applications for the compound, or studying its effects on the environment or human health .

properties

IUPAC Name

(4-chloro-1-cyclopropylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWHQSQRSUEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol

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